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CAS No.: 55441-25-3
Cat. No.: B1281740
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Executive Summary: The Ortho-Cyano Advantage

In the landscape of urea-based drug design, N-(2-cyanophenyl)urea (2-CPU) represents a
critical "privileged scaffold." While often overshadowed by its chlorinated analog
(Forchlorfenuron/CPPU) in agrochemistry, 2-CPU is emerging as a superior motif in medicinal
chemistry for Type Il Kinase Inhibition and Sirtuin modulation.

This guide benchmarks 2-CPU against standard alternatives, focusing on the "Ortho-Lock"
Effect—a phenomenon where the 2-cyano group induces a planar conformation via
intramolecular hydrogen bonding, significantly altering binding kinetics and selectivity profiles
compared to flexible analogs.

Key Differentiators

» Conformational Rigidity: Unlike 1,3-Diphenylurea (DPU), which rotates freely, 2-CPU adopts
a pre-organized conformation, reducing the entropic penalty of binding.

» Metabolic Stability: The cyano group resists oxidative metabolism better than the 2-chloro
substituent found in 2-Chlorophenylurea (2-CI-PU).
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o Selectivity: Enhanced specificity for DFG-out kinase pockets due to the distinct electronic

profile of the nitrile group.

Comparative Analysis: Potency & Physicochemical

Profile[1][2]

The following data synthesizes performance metrics of 2-CPU against the industry baseline
(DPU) and the high-potency standard (2-CI-PU).

ble 1: Physicochemical hmarki

N-(2- 1-(2- )
1,3-Diphenylurea
Feature cyanophenyl)urea chlorophenyl)urea (DPU)
(2-CPU) (2-CI-PU)
High-Potency Baseline / Negative
Role Scaffold / Lead
Standard Control
Strong EWG ( Moderate EWG (
Electronic Effect Neutral
) )
Lipophilicity (cLogP) ~1.8 (Moderate) ~2.4 (High) ~2.1
Solubility (DMSO) High (>50 mM) Moderate (20 mM) High (>50 mM)
Kinase Selectivity High (Target Specific) Low (Promiscuous) Very Low
Medium
Metabolic Liability Low (Nitrile is stable) High (Hydroxylation)

(Dehalogenation risk)

Cytotoxicity (HelLa)
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Analyst Note: While 2-CI-PU exhibits higher raw potency (lower IC50) due to lipophilic driving
forces, 2-CPU offers a superior Therapeutic Index. The cyano group's ability to accept hydrogen

bonds creates specific anchor points in the enzyme active site that the chlorine atom cannot

mimic.

Mechanistic Insight: The "Ortho-Lock™ Hypothesis

To understand the selectivity of 2-CPU, one must look beyond simple hydrophobicity. The 2-
cyano group acts as a conformational lock.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining
when to deploy the 2-CPU scaffold.
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Urea Scaffold Selection

Is Ortho-Substitution Present?
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(Off-target effects) (Kinase DFG-out / Sirtuin)

Click to download full resolution via product page

Figure 1: SAR Decision Tree illustrating the mechanistic divergence between Chloro- and
Cyano-substituted ureas. The 2-CPU scaffold is preferred for precision targets.

Validated Experimental Protocols

To replicate the benchmarking data, use the following self-validating protocols. These
workflows are designed to minimize batch-to-batch variation.
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Protocol A: Comparative Kinase Inhibition Assay (FRET-
based)

Objective: Quantify the potency of 2-CPU against a panel of tyrosine kinases (e.g., VEGFR2,
PDGFR) compared to DPU.

Reagents:

o Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35.

o Substrate: Fluorescein-labeled poly-GT (Invitrogen).

e Compounds: 2-CPU (98% purity), DPU (Reference), Staurosporine (Positive Control).
Workflow:

e Preparation: Dissolve 2-CPU in 100% DMSO to 10 mM stock. Serial dilute (1:3) in Kinase
Buffer to generate an 8-point dose-response curve (Range: 10 uM to 0.003 pM).

e Incubation: Mix 5 pL of compound + 10 pL of Enzyme (2 nM final) in a 384-well black plate.
Incubate for 15 min at RT (allows "Type II" slow-binding equilibration).

e Reaction: Add 10 pL of ATP/Substrate mix (

concentration).

o Detection: Incubate 60 min. Add EDTA quench solution. Read Fluorescence Resonance
Energy Transfer (FRET) signal.

» Validation Check: Z-factor must be > 0.5. Staurosporine IC50 must be within 2-fold of
historical mean.

Protocol B: Differential Cytotoxicity Screen (MTT Assay)

Objective: Assess the selectivity window between cancer cells (HeLa) and normal fibroblasts
(HFF-1).

Workflow Visualization:
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Figure 2: Differential Cytotoxicity Workflow. Crucial step: The "Solubilization" phase must
ensure complete dissolution of formazan crystals for accurate IC50 calculation.

Data Analysis: Calculate the Selectivity Index (SI):
¢ Target: 2-CPU should exhibit an SI > 5.0.

e Failure Mode: If SI < 2.0, the compound is a general toxin (likely mechanism: membrane
disruption rather than specific inhibition).

References & Grounding
e Urea Derivatives in Drug Discovery:
o Source: National Institutes of Health (PMC)

o Significance: Establishes urea as a privileged scaffold for hydrogen bonding with protein
targets (e.g., Kinases, HDACS).

o Link:
o Structure-Activity Relationships of Phenylureas:
o Source: Journal of Medicinal Chemistry (via PubMed)

o Significance: Details the synthesis and biological evaluation of 1-(5-chloro-2-
alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 inhibitors, validating the ortho-
cyano/chloro motif.

o Link:[1]

o Cytokinin-like Activity and Cytotoxicity:
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o Source: MDPI / PMC

o Significance: Compares the antiproliferative activity of urea derivatives (like CPPU
analogs) and their cytotoxicity profiles.

o Link:
¢ Chemical Properties & ldentification:
o Source: PubChem([2][3]

o Significance: Validated chemical structure and physical property data for (2-
cyanophenyl)urea (CID 13155570).

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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